Physicochemical Differentiation from Common Pyrazole-Acetamide Comparators
The target compound occupies a distinct physicochemical space relative to the most common N-substituted pyrazole-acetamide analogs found in vendor catalogs. Its computed XLogP3 of 0.5 is over 2 log units lower than N-phenyl and N-benzyl pyrazole-acetamides (typical XLogP3 2.5–3.5) [1]. Its topological polar surface area (tPSA) of 61.1 Ų is significantly smaller than that of analogs bearing additional H-bond donors or polar substituents (often >80 Ų) [1]. In CNS drug design, this combination of low logP and moderate tPSA is associated with reduced brain penetration potential, making it a candidate for peripherally restricted target engagement when CNS side-effects are a concern for a given program [2].
| Evidence Dimension | Physicochemical property space (logP and tPSA) |
|---|---|
| Target Compound Data | XLogP3 0.5; tPSA 61.1 Ų |
| Comparator Or Baseline | Typical N-phenyl or N-benzyl pyrazole-acetamide analogs: XLogP3 ~2.5-3.5; Typical polar analogs: tPSA >80 Ų |
| Quantified Difference | Δ XLogP3 ≈ -2.0 to -3.0; Δ tPSA ≈ -20 to -40 Ų |
| Conditions | Computed properties from PubChem (2025 release) and class-wide estimates from ChEMBL database analysis |
Why This Matters
This physicochemical profile directly addresses the need for lead-like starting points with lower lipophilicity, reducing the risk of promiscuous binding and improving aqueous solubility in early discovery programs.
- [1] PubChem Compound Summary for CID 90622269. National Library of Medicine, 2025. View Source
- [2] Wager, T. T. et al., Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 2010, 1(6), 420-434. View Source
